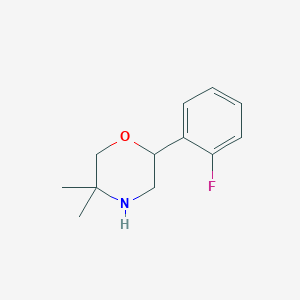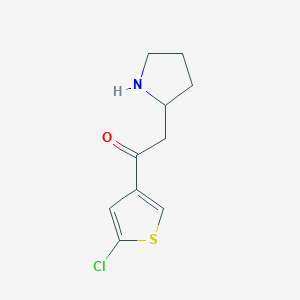![molecular formula C16H20N2O B13073612 (E)-N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide](/img/structure/B13073612.png)
(E)-N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various amine derivatives.
Applications De Recherche Scientifique
N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide involves its interaction with specific molecular targets in the body. The indole ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is similar in structure but has different substituents on the indole ring, leading to different biological activities.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another similar compound with a different aromatic substituent, which can result in varying pharmacological properties.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H20N2O |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
(E)-N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide |
InChI |
InChI=1S/C16H20N2O/c1-12(2)7-8-16(19)17-10-9-13-11-18-15-6-4-3-5-14(13)15/h3-8,11-12,18H,9-10H2,1-2H3,(H,17,19)/b8-7+ |
Clé InChI |
JWHPGSCNOXLGCK-BQYQJAHWSA-N |
SMILES isomérique |
CC(C)/C=C/C(=O)NCCC1=CNC2=CC=CC=C21 |
SMILES canonique |
CC(C)C=CC(=O)NCCC1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


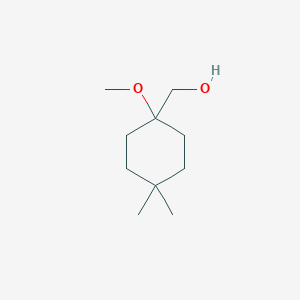
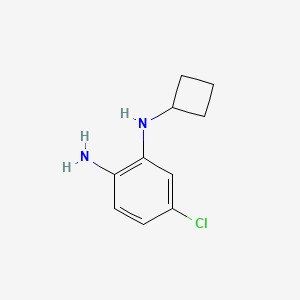
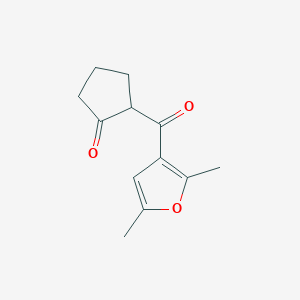
![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)
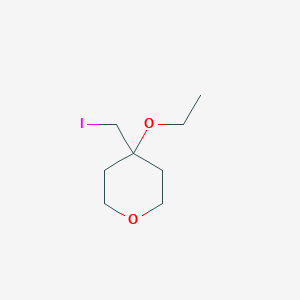
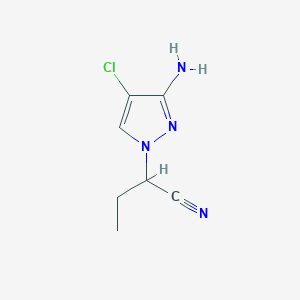
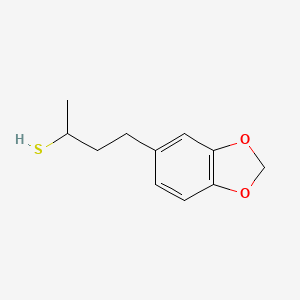
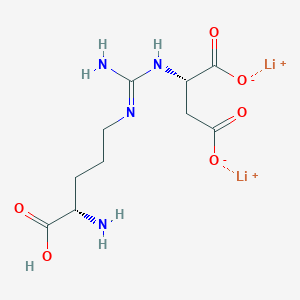
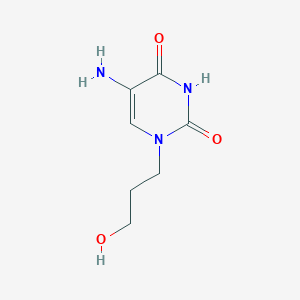
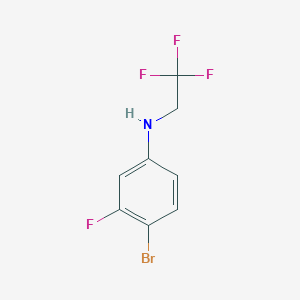
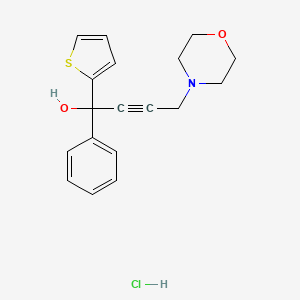
![1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine](/img/structure/B13073595.png)
